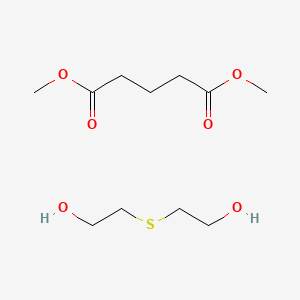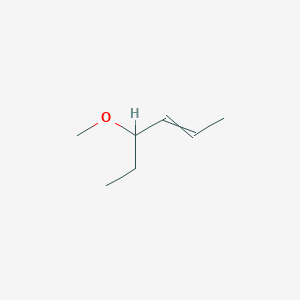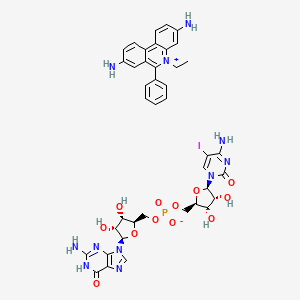
Ethidium-5-iodocytidylyl(3'-5')guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethidium-5-iodocytidylyl(3’-5’)guanosine is a complex compound that combines the properties of ethidium, a well-known fluorescent dye, with a dinucleoside monophosphate structure. This compound is particularly significant in molecular biology and biochemistry due to its ability to intercalate with DNA, making it a valuable tool for studying nucleic acid interactions .
Métodos De Preparación
The synthesis of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves several steps. The starting materials typically include ethidium bromide and the dinucleoside monophosphate, 5-iodocytidylyl(3’-5’)guanosine. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.
Análisis De Reacciones Químicas
Ethidium-5-iodocytidylyl(3’-5’)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its ability to intercalate with DNA.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms within the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethidium-5-iodocytidylyl(3’-5’)guanosine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and to visualize DNA in electrophoresis gels.
Biology: Helps in understanding the mechanisms of DNA replication and repair by intercalating with DNA and allowing for visualization under fluorescent microscopy.
Industry: Utilized in the production of fluorescent dyes and as a component in various biochemical assays.
Mecanismo De Acción
The primary mechanism of action of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves intercalation with DNA. This process occurs when the compound inserts itself between the base pairs of the DNA double helix, causing structural changes that can be detected using various analytical techniques. The molecular targets include the DNA strands themselves, and the pathways involved are related to DNA replication, transcription, and repair .
Comparación Con Compuestos Similares
Ethidium-5-iodocytidylyl(3’-5’)guanosine is unique due to its specific combination of ethidium and the dinucleoside monophosphate structure. Similar compounds include:
Ethidium bromide: A widely used fluorescent dye for DNA visualization.
5-Iodouridylyl(3’-5’)adenosine: Another dinucleoside monophosphate that can intercalate with DNA.
Acridine orange: A fluorescent dye with similar intercalative properties but different structural characteristics. The uniqueness of Ethidium-5-iodocytidylyl(3’-5’)guanosine lies in its specific binding affinity and the structural changes it induces in DNA.
Propiedades
Número CAS |
64822-98-6 |
|---|---|
Fórmula molecular |
C40H43IN11O12P |
Peso molecular |
1027.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C21H19N3.C19H24IN8O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h3-13,23H,2,22H2,1H3;1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t;6-,7-,9-,10-,11-,12-,16-,17-/m.1/s1 |
Clave InChI |
IHGCYGDCLDIZAY-GVBONPNOSA-N |
SMILES isomérico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


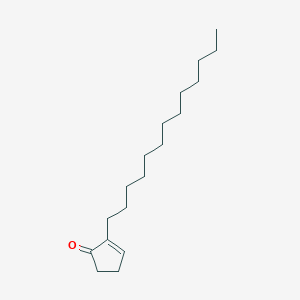
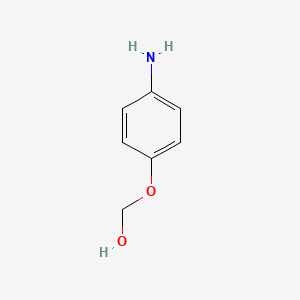
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
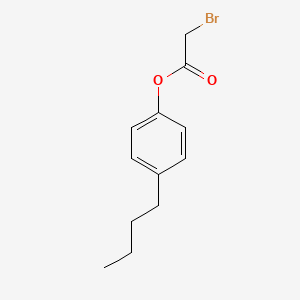
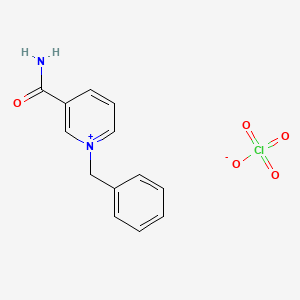
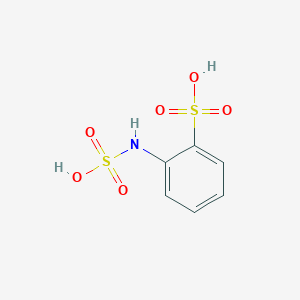
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
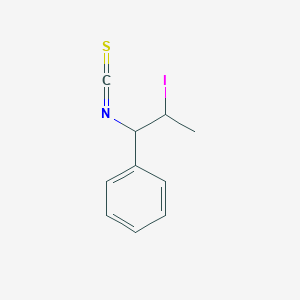
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
